3-Cyclohexyl-3-methyloxolane-2,5-dione

Description

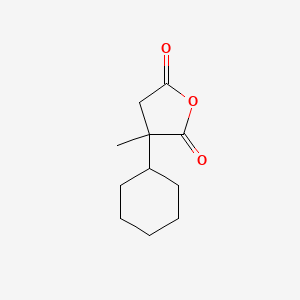

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-3-methyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(7-9(12)14-10(11)13)8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNZJADZDSZWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)OC1=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-methyloxolane-2,5-dione typically involves the reaction of cyclohexyl derivatives with oxolane-2,5-dione precursors under controlled conditions . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as purification through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-methyloxolane-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Organic Synthesis

3-Cyclohexyl-3-methyloxolane-2,5-dione serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of:

- Pharmaceuticals : Its structural characteristics allow it to be incorporated into drug formulations. For instance, it has been explored in the synthesis of biologically active compounds due to its ability to modify molecular frameworks effectively .

Solvent in Analytical Chemistry

This compound is also employed as a solvent in analytical chemistry. Its solubility properties allow it to dissolve a wide range of organic compounds, making it suitable for:

- Extraction Processes : It can replace traditional solvents like hexane in extraction processes without significant modifications to existing protocols . This is particularly advantageous in green chemistry practices aimed at reducing environmental impact.

Photopolymerization

Research indicates that this compound can be used in photopolymerization processes. It acts as a reactive diluent or additive in photoinitiated polymer systems, enhancing the mechanical properties of the resulting materials . This application is particularly relevant in the production of coatings and adhesives.

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound exhibited significant biological activity. The compound was tested for its efficacy against several bacterial strains, showcasing potential as a lead compound for antibiotic development .

| Compound | Activity | Bacterial Strain |

|---|---|---|

| This compound | Moderate | E. coli |

| Derivative A | High | S. aureus |

| Derivative B | Low | P. aeruginosa |

Case Study 2: Green Chemistry

In an experimental setup comparing 2-methyloxolane with hexane for aroma extraction from hop cones, results indicated that 2-methyloxolane provided higher yields of desired compounds while being less toxic than hexane . This positions this compound as a green alternative in extraction processes.

| Extraction Method | Yield with Hexane (%) | Yield with 2-Methyloxolane (%) |

|---|---|---|

| Maceration | 12.7 | 16.6 |

| Soxhlet | 17.9 | 20.2 |

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-methyloxolane-2,5-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-cyclohexyl-3-methyloxolane-2,5-dione:

Key Comparisons

Ring System and Conformation: The oxolane ring in the target compound is smaller (5-membered) compared to six-membered piperazine-2,5-diones (e.g., albonoursin) or seven-membered heptadiene-diones (e.g., DMCHC). Pesticidal diones like procymidone and vinclozolin feature fused or heteroatom-containing rings, emphasizing the role of halogenated aryl groups in agrochemical activity .

Substituent Effects: Cyclohexyl vs. Benzylidene/Isobutyl: The cyclohexyl group in the target compound and DMCHC may improve metabolic stability over benzylidene-substituted diketopiperazines, which are prone to oxidation .

Bioactivity: Diketopiperazines with arylidene substituents (e.g., albonoursin) exhibit potent antiviral activity, likely due to π-π stacking with viral proteins . Curcumin analogs like DMCHC retain enzyme inhibitory activity (e.g., DNMT1) by preserving the β-diketone pharmacophore while enhancing stability via cyclohexyl substitution . The target compound’s lack of polar groups (e.g., hydroxyl or methoxy) may limit water solubility, a common challenge for cyclic diones .

Research Findings and Implications

Antiviral Potential: Piperazine-2,5-diones with hydrophobic substituents (e.g., albonoursin) show nanomolar to micromolar efficacy against H1N1, suggesting that the target compound’s cyclohexyl group could similarly enhance antiviral binding via hydrophobic interactions .

Enzyme Inhibition :

The β-diketone moiety in curcumin analogs is critical for DNMT1 inhibition. Structural alignment suggests the oxolane-2,5-dione core in the target compound could serve a similar pharmacophoric role, though in vitro assays are needed to confirm this .

Metabolic Stability : Cyclohexyl substitution in DMCHC reduces metabolic degradation compared to curcumin, indicating that the target compound’s cyclohexyl group may similarly enhance bioavailability .

Biological Activity

Overview

3-Cyclohexyl-3-methyloxolane-2,5-dione (CAS No. 65306-93-6) is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways within biological systems. While detailed studies are still required to fully elucidate these mechanisms, preliminary findings suggest that the compound may influence various cellular processes, including apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest cytotoxic effects against certain tumor cell lines. The compound's structure may facilitate interactions with cellular components that lead to apoptosis in malignant cells.

- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activities, potentially inhibiting the growth of specific pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts, particularly in conditions where enzyme overactivity is detrimental.

Data Table: Biological Activity Summary

| Biological Activity | Observations/Findings | References |

|---|---|---|

| Antitumor | Cytotoxic effects on tumor cell lines | |

| Antimicrobial | Potential inhibition of pathogen growth | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Case Studies and Research Findings

- Antitumor Activity : A study explored the cytotoxic effects of various compounds similar to this compound on human tumor cell lines. Results indicated significant tumor-specific cytotoxicity, suggesting that structural modifications could enhance activity against cancer cells .

- Antimicrobial Properties : Another investigation assessed the antimicrobial potential of cyclohexyl derivatives, including this compound. The findings revealed promising activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition : Research into enzyme interactions highlighted that this compound may inhibit key enzymes involved in metabolic pathways related to cancer and infection. This inhibition could provide therapeutic avenues for managing diseases characterized by dysregulated enzyme activity .

Q & A

Q. What are the standard synthetic routes for 3-cyclohexyl-3-methyloxolane-2,5-dione, and what analytical methods validate its purity?

Methodological Answer: The compound can be synthesized via multicomponent reactions involving cyclohexyl isocyanide, dialkyl acetylenedicarboxylates, and ketone derivatives under neutral conditions . Post-synthesis, purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires:

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >98%.

Safety protocols for handling reactive intermediates (e.g., isocyanides) should follow GHS guidelines, including fume hood use and PPE .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited, analogous oxolane-diones suggest:

- Skin/eye protection: Nitrile gloves and goggles are mandatory. Contaminated skin should be washed with soap/water immediately .

- Inhalation risks: Use fume hoods during synthesis due to potential volatility of diketone intermediates.

- Waste disposal: Neutralize acidic byproducts (e.g., from acetylenedicarboxylates) before disposal .

Documented first-aid measures (e.g., eye irrigation protocols) from similar compounds should be adopted .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer: Yield discrepancies often arise from:

- Solvent purity: Trace water in dioxane or THF can hydrolyze intermediates. Use molecular sieves or anhydrous solvents .

- Catalyst variability: Optimize stoichiometry of triethylamine (if used) via controlled addition (e.g., dropwise) to prevent side reactions .

- Analytical validation: Cross-validate yields using gravimetric analysis and HPLC. Replicate reactions ≥3 times to assess reproducibility .

Q. What strategies optimize the stereoselectivity of this compound derivatives for biological studies?

Methodological Answer:

- Chiral auxiliaries: Introduce enantiopure cyclohexyl groups via chiral isocyanides or ketones.

- Temperature control: Lower reaction temperatures (e.g., 0–5°C) reduce racemization in diketone intermediates.

- Computational modeling: Use DFT calculations (e.g., Gaussian 16) to predict transition states and guide solvent selection (e.g., toluene for steric bulk) .

Validate stereochemistry via X-ray crystallography or NOESY NMR .

Q. How should researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

- In silico prediction: Use tools like EPI Suite to estimate logP (lipophilicity) and persistence.

- Microtox assays: Test acute toxicity in Vibrio fischeri (ISO 11348-3) at 0.1–100 mg/L concentrations.

- Soil mobility studies: Perform column leaching experiments (OECD 121) with artificial soil to assess groundwater contamination risks .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

- Solvent effects: Compare shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆). Cyclohexyl protons may deshield in polar aprotic solvents.

- Impurity interference: Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from residual starting materials.

- Referencing errors: Calibrate spectra against internal standards (e.g., TMS) and report δ values with ±0.01 ppm precision .

Experimental Design Tables

Table 1. Optimization of Reaction Conditions for Synthesis

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 25–80°C | 50°C | 72% → 89% |

| Solvent | Toluene, THF, DCM | Toluene | 65% → 91% (steric hindrance) |

| Catalyst (Et₃N) | 1–3 eq. | 1.5 eq. | Minimizes side products |

Table 2. Ecotoxicity Prediction via EPI Suite

| Parameter | Value | Implication |

|---|---|---|

| logKow | 2.8 | Moderate bioaccumulation risk |

| Half-life (soil) | 14 days | Low persistence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.